molecular formula C24H20FNO4S B2816646 3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 866808-95-9

3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one

Cat. No. B2816646
CAS RN: 866808-95-9
M. Wt: 437.49
InChI Key: CEJMZJLDWIBKJP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one, also known as FM1-43, is a fluorescent dye that has gained significant attention in recent years due to its various applications in scientific research. This compound has been widely used in the field of neuroscience to study synaptic vesicle recycling and endocytosis.

Scientific Research Applications

Fluorescent Labeling and Sensing

A novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), exhibits strong fluorescence across a wide pH range in aqueous media, making it a useful candidate for biomedical analysis, including fluorescent labeling and sensing. Its derivatives have been synthesized for the specific determination of carboxylic acids, demonstrating its potential as a fluorescent labeling reagent due to its large Stokes' shift, high molar absorptivity, and strong fluorescence unaffected by pH changes between 2.0 and 11.0 (Hirano et al., 2004).

Antimicrobial Agents

The synthesis of novel quinazolin-4-one derivatives, including those with substitutions similar to the target compound, demonstrates their potential as antimicrobial agents. These derivatives have shown efficacy against various bacterial strains, supported by crystal structure and Hirshfeld surface analysis, indicating the structural basis of their antimicrobial activity (Geesi et al., 2020).

Anti-inflammatory Applications

Quinoline derivatives, including those structurally related to the target compound, have been synthesized and evaluated for their selective COX-2 inhibitory activity, showing promise as anti-inflammatory agents. The structure-activity relationship (SAR) studies of these derivatives revealed the impact of different substituents on their selectivity and potency, leading to the discovery of compounds with excellent in vivo anti-inflammatory activity (Singh et al., 2004).

Synthesis and Structural Analysis

Efficient synthetic routes and structural analyses of quinolin-4-one derivatives, similar to the target molecule, have been developed. These studies provide insights into the molecular and crystal structure, showcasing the utility of these compounds in various scientific applications, including as potential scaffolds for the development of new drugs and materials (Geesi et al., 2020).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(31(28,29)20-9-6-18(25)7-10-20)24(27)21-13-19(30-2)8-11-22(21)26/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJMZJLDWIBKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)sulfonyl-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one

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